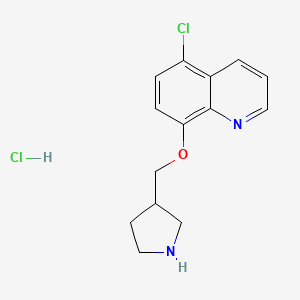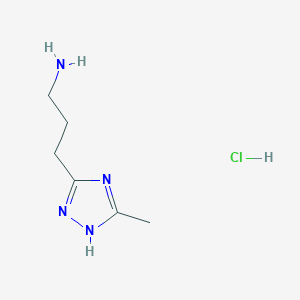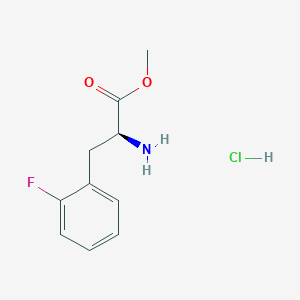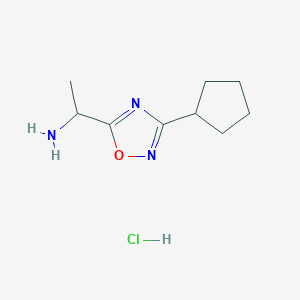
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride
Descripción general
Descripción
“5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride” is a chemical compound with the CAS Number: 1219968-04-3 . It has a molecular weight of 299.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O.ClH/c15-12-3-4-13 (14-11 (12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H . This indicates that the compound has a quinoline core with a chlorine atom at the 5-position and a pyrrolidinylmethoxy group at the 8-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of chloro compounds starting from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its role in the modification of chemical structures (Mongin et al., 1996). Additionally, it serves as an intermediate in the synthesis of functionalized aminoquinolines, which are investigated for their biological activities (Vandekerckhove et al., 2015).
Catalytic Activity
Quinoline derivatives, including 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been found to exhibit catalytic activities. For example, quinoline N-oxides catalyze the hydrolysis of certain compounds, indicating their potential utility in chemical reactions (Ryzhakov & Rodina, 2006).
Biological Activity
In the realm of pharmaceutical research, derivatives of quinoline, such as 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride, are often synthesized and evaluated for their pharmacological properties. These compounds have been shown to possess neurotropic activity, which suggests potential applications in the treatment of neurological disorders (Granik et al., 1978).
Spectroscopic Studies
Quinoline derivatives are also studied for their electronic absorption spectra, which is important in understanding their chemical properties and potential applications in materials science (Hassan et al., 2014).
Fluorescent Probes
Novel benzimidazoquinolines, which can include structures like 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been synthesized and proposed as potential fluorescent probes for DNA detection. This application highlights their importance in biochemical and medical research (Perin et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMGQMKHKXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)


![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)

![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)